molecular formula C4H4O5 B051997 cis-Epoxysuccinic acid CAS No. 16533-72-5

cis-Epoxysuccinic acid

Cat. No. B051997
CAS RN: 16533-72-5
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-XIXRPRMCSA-N
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Description

Synthesis Analysis

The synthesis of cis-epoxysuccinic acid often involves biotransformation processes. A notable method includes the enzymatic hydrolysis of cis-epoxysuccinic acid to produce D(-)-tartaric acid, utilizing specific bacterial strains or enzymes capable of enantioselective hydrolysis (Li et al., 2007). Moreover, chemical syntheses have also been reported, where cis-epoxysuccinic acid is prepared from maleic anhydride using various catalysts and conditions to optimize yield and efficiency (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of cis-epoxysuccinic acid and its derivatives plays a crucial role in its reactivity and applications. Structural insights, especially into the catalytic mechanisms involving cis-epoxysuccinic acid, reveal the importance of stereochemistry and the presence of metal ions in enzymatic reactions (Dong et al., 2018). These studies highlight the stereoselective mechanisms and the role of zinc ions in catalysis.

Chemical Reactions and Properties

Cis-Epoxysuccinic acid undergoes various chemical reactions, including hydrolysis, polymerization, and catalytic transformations, often leading to the production of valuable tartaric acid enantiomers. The enzyme cis-epoxysuccinic acid hydrolase plays a significant role in these transformations, where specific bacterial strains exhibit high enantioselectivity (Wang et al., 2012). The activity and stability of this enzyme have been enhanced through genetic and biochemical strategies to improve its industrial applicability.

Physical Properties Analysis

The physical properties of cis-epoxysuccinic acid, such as solubility, stability, and crystallinity, are crucial for its handling and application in various chemical processes. Research has focused on optimizing conditions to enhance these properties, including the synthesis of sodium hydrogen cis-epoxysuccinate and its characterization for improved yield and stability (Wen-jian, 2008).

Scientific Research Applications

  • Enantiomeric Tartaric Acid Production : Cis-Epoxysuccinic acid is used in the enantioselective synthesis of l(+)- and d(−)-tartaric acids, utilizing bacteria with cis-epoxysuccinate hydrolase (CESH) activity (Xuan & Feng, 2019).

  • Bacterial Transformation : It serves as a substrate in the biotransformation process to produce D(-)-tartaric acid, as demonstrated by a study involving the isolation of a specific bacterium capable of this conversion (Li et al., 2007).

  • Optimization of Culture Conditions : Research has focused on optimizing culture conditions for producing cis-epoxysuccinic acid hydrolase, using methodologies like response surface methodology (Li et al., 2008).

  • Stability and Efficiency Enhancement : Studies have looked into enhancing the stability and efficiency of CESH through methods like fusion with carbohydrate-binding modules and immobilization onto cellulose (Wang et al., 2012).

  • Enzymatic Procedures : Cis-Epoxysuccinic acid is involved in enzymatic procedures for resolving esters of trans-epoxysuccinic acid and for asymmetrization processes (Crout et al., 1993).

  • Purification and Characterization : The substance is used in studies focusing on the purification and characterization of cis-epoxysuccinic acid hydrolase from various bacterial sources, which helps in understanding the enzyme's molecular structure and activity (Ziqiang Wang et al., 2012; Xia Li et al., 2010).

  • Recombinant Expression : Cis-Epoxysuccinic acid is also significant in the field of recombinant expression of specific enzymes for industrial applications (Ziqiang Wang et al., 2012).

  • Continuous Production Process : It is used in continuous bioconversion processes, like the conversion of cis-epoxysuccinate to l(+)-tartaric acid using specific bacteria in a membrane recycle reactor, which enhances the efficiency and sustainability of the production process (Willaert & Vuyst, 2006).

Safety And Hazards

Cis-Epoxysuccinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

(2R,3S)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016953, DTXSID701016952
Record name Epoxymaleic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Epoxysuccinic acid

CAS RN

16533-72-5, 2222820-55-3
Record name cis-Epoxysuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxymaleic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-epoxysuccinic acid
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Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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calcium epoxysuccinate
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Yield
97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
X Li, T Xu, X Ma, K Guo, L Kai, Y Zhao, X Jia… - Bioresource technology, 2008 - Elsevier
… , cis-epoxysuccinic acid and KH 2 PO 4 had significant influences on cis-epoxysuccinic acid … to 7.8 g/l, cis-epoxysuccinic acid to 9.8 g/l, and KH 2 PO 4 to 1.12 g/l would favor maximum …
Number of citations: 55 www.sciencedirect.com
Z Wang, Y Wang, Z Su - Applied microbiology and biotechnology, 2013 - Springer
… Cis-epoxysuccinic acid hydrolases (ESHs) are EHs which catalyze the hydrolysis of racemic cis-epoxysuccinic acid to form l-(+)-tartaric acid. The generally accepted mechanism of ESH …
Number of citations: 19 link.springer.com
X Li, X Ma, Y Zhao, X Jia, L Kai, K Guo… - FEMS microbiology …, 2007 - academic.oup.com
… cis-Epoxysuccinic acid could be used as a carbon source and inducer for production of cis-epoxysuccinic acid … than cis-epoxysuccinic acid, we chose cis-epoxysuccinic acid as the …
Number of citations: 13 academic.oup.com
R Zhou, S Dong, Y Feng, Q Cui, J Xuan - Bioresources and Bioprocessing, 2022 - Springer
Bacterial cis-epoxysuccinic acid hydrolases (CESHs) are intracellular enzymes used in the industrial production of enantiomeric tartaric acids. The enzymes are mainly used as whole-…
Number of citations: 4 link.springer.com
SM Fang, Q Zhang, M Hu, EC Sañudo, M Du… - Inorganic …, 2010 - ACS Publications
… here two novel coordination assemblies generated from cis-epoxysuccinic acid and Cu(ClO 4 ) … related metallosupramolecular systems with cis-epoxysuccinic acid and other metal ions …
Number of citations: 76 pubs.acs.org
X Li, T Xu, H Lu, X Ma, L Kai, K Guo, Y Zhao - Protein expression and …, 2010 - Elsevier
… that the cis-epoxysuccinic acid hydrolase needs … cis-epoxysuccinic acid hydrolase showed the same sequence as the N-terminal region of the beta subunit of the cis-epoxysuccinic acid …
Number of citations: 11 www.sciencedirect.com
J Xuan, Y Feng - Molecules, 2019 - mdpi.com
… cis-Epoxysuccinic acid hydrolases (CESHs) are epoxide hydrolase members that catalyze the asymmetric hydrolysis of cis-epoxysuccinate (CES) to form an enantiomeric tartrate [17,18,…
Number of citations: 18 www.mdpi.com
GZ Cui, S Wang, Y Li, YJ Tian, Y Feng, Q Cui - The Protein Journal, 2012 - Springer
… ), members of epoxide hydrolase, catalyze cis-epoxysuccinic acid hydrolysis to form d(−)-… indicates both enzymes exhibited similar affinity to cis-epoxysuccinic acid, but CESH[l] showed …
Number of citations: 9 link.springer.com
S Wang, GZ Cui, XF Song, Y Feng, Q Cui - Applied biochemistry and …, 2012 - Springer
… Cis-epoxysuccinic acid hydrolase (CESH) is an enzyme that catalyzes cis-epoxysuccinic acid to produce enantiomeric L(+)-tartaric acid. The production of tartaric acid by using CESH …
Number of citations: 20 link.springer.com
E Kvaratskhelia, R Kurtanidze - Bull. Georg. Natl. Acad. Sci, 2019 - researchgate.net
… =0.01175; K2=5.623×10−4, cis-epoxysuccinic acid: K1=0.01148; K2=1.202×10−4. … The values of the dissociation parameters of cis-epoxysuccinic acid at 25ºC … Cis-epoxysuccinic acid …
Number of citations: 2 www.researchgate.net

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